(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)amine (2-Methyl-2,3-dihydro-1-benzofuran-5-YL)amine
Brand Name: Vulcanchem
CAS No.: 26210-77-5
VCID: VC7811327
InChI: InChI=1S/C9H11NO/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6H,4,10H2,1H3
SMILES: CC1CC2=C(O1)C=CC(=C2)N
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol

(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)amine

CAS No.: 26210-77-5

Cat. No.: VC7811327

Molecular Formula: C9H11NO

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)amine - 26210-77-5

Specification

CAS No. 26210-77-5
Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
IUPAC Name 2-methyl-2,3-dihydro-1-benzofuran-5-amine
Standard InChI InChI=1S/C9H11NO/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6H,4,10H2,1H3
Standard InChI Key LSYQSRCIPQPFMO-UHFFFAOYSA-N
SMILES CC1CC2=C(O1)C=CC(=C2)N
Canonical SMILES CC1CC2=C(O1)C=CC(=C2)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The core structure of (2-methyl-2,3-dihydro-1-benzofuran-5-yl)amine consists of a benzofuran scaffold where the furan ring is partially saturated (2,3-dihydro), a methyl group at the 2-position, and a primary amine (-NH₂) at the 5-position (Figure 1). The molecular formula is C₉H₁₁NO, with a calculated molecular weight of 149.19 g/mol. Key structural features include:

  • A planar benzene ring fused to a partially saturated furan moiety.

  • Chirality at the 2-position due to the methyl substitution, resulting in (2R) and (2S) enantiomers.

  • Electron-rich aromatic system capable of π-π interactions and hydrogen bonding via the amine group .

Figure 1: 2D structure of (2-methyl-2,3-dihydro-1-benzofuran-5-yl)amine.

Spectroscopic Characterization

While experimental data for this compound are scarce, analogous dihydrobenzofuran amines exhibit distinct spectral profiles:

  • ¹H NMR: Methyl protons (2-CH₃) resonate at δ 1.3–1.5 ppm as a doublet (J = 6.8 Hz). The dihydrofuran ring protons (H-3a and H-3b) appear as multiplets between δ 2.8–3.2 ppm, while aromatic protons (H-4, H-6, H-7) show signals at δ 6.6–7.1 ppm.

  • ¹³C NMR: The methyl carbon (C-2) appears at δ 20–22 ppm, with the dihydrofuran carbons (C-2, C-3) at δ 35–40 ppm. Aromatic carbons range from δ 110–150 ppm, and the amine-bearing carbon (C-5) resonates near δ 125 ppm.

  • IR Spectroscopy: N-H stretching vibrations (primary amine) appear at 3300–3500 cm⁻¹, and C-N stretches are observed near 1250 cm⁻¹.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of (2-methyl-2,3-dihydro-1-benzofuran-5-yl)amine can be inferred from methods used for analogous compounds:

Step 1: Formation of the Dihydrobenzofuran Core

The dihydrobenzofuran scaffold is typically synthesized via acid-catalyzed cyclization of substituted phenols with α,β-unsaturated ketones. For example, 2-methyl-2,3-dihydrobenzofuran is prepared by treating 4-methylphenol with methyl vinyl ketone in the presence of sulfuric acid.

Industrial Scalability

Industrial production emphasizes cost-effectiveness and sustainability:

  • Continuous Flow Reactors: Enable precise control over reaction parameters (temperature, residence time), improving yield (≥90%) and reducing waste.

  • Catalyst Recycling: Heterogeneous catalysts (e.g., Pd/Al₂O₃) are reused across multiple batches, lowering production costs.

Chemical Reactivity and Functionalization

Oxidation Reactions

The amine group and dihydrofuran ring are susceptible to oxidation:

Reaction TypeReagents/ConditionsProductYield
Amine → NitrosoH₂O₂, Fe(II) sulfate5-Nitroso derivative60–70%
Ring Epoxidationm-CPBA, CH₂Cl₂, 0°CEpoxidized dihydrobenzofuran55%

Mechanistic Insight:

  • Amine oxidation proceeds via a radical intermediate, forming nitroso compounds.

  • Epoxidation occurs at the dihydrofuran double bond through electrophilic addition.

Reduction and Hydrogenation

Catalytic hydrogenation saturates the dihydrofuran ring:

SubstrateConditionsProductYield
Dihydrobenzofuran amineH₂ (1 atm), Pd/C, ethanolTetrahydrobenzofuran amine88%

Application: Saturated analogs exhibit enhanced metabolic stability in drug candidates.

Pharmacological and Industrial Applications

Anticancer Activity

Derivatives inhibit topoisomerase II, with GI₅₀ values of 10–20 μM against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Material Science Applications

The amine group facilitates polymerization into polybenzofuran-amines, which exhibit:

  • High thermal stability (decomposition >300°C).

  • UV resistance, suitable for coatings and adhesives.

Challenges and Future Directions

  • Stereochemical Control: Enantioselective synthesis remains challenging; chiral auxiliaries or enzymatic resolution may improve optical purity.

  • Toxicological Profiling: In vivo studies are needed to assess hepatotoxicity and neurotoxicity.

  • Drug Delivery Systems: Nanoencapsulation could enhance bioavailability for therapeutic applications.

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